Eupatoriochromeno

Descripción general

Descripción

Eupatoriochromene is a naturally occurring chromene compound isolated from the yellow starthistle (Centaurea solstitialis L.) . It is known for its plant growth regulatory properties, including the ability to retard seed germination and reduce radicle and hypocotyl growth of weed and crop plant seedlings . Eupatoriochromene also promotes adventitious root formation in mung bean cuttings .

Aplicaciones Científicas De Investigación

Eupatoriochromene has a wide range of scientific research applications:

Chemistry: It is used as a model compound in organic synthesis studies to explore reaction mechanisms and pathways.

Mecanismo De Acción

Target of Action

Eupatoriochromene, a chromene compound, primarily targets xanthine oxidase (XO) . Xanthine oxidase is an enzyme involved in the metabolism of purines in the body, catalyzing the oxidation of hypoxanthine to xanthine, and further oxidation to uric acid .

Mode of Action

Eupatoriochromene exhibits inhibitory activity against xanthine oxidase . By inhibiting this enzyme, it can potentially regulate the levels of uric acid in the body, which is crucial in conditions such as gout where uric acid accumulation occurs.

Biochemical Pathways

The primary biochemical pathway affected by Eupatoriochromene is the purine degradation pathway, specifically the conversion of hypoxanthine to xanthine and xanthine to uric acid . By inhibiting xanthine oxidase, Eupatoriochromene can disrupt this pathway, potentially leading to reduced levels of uric acid.

Result of Action

Eupatoriochromene has been found to retard seed germination and reduce radicle and hypocotyl growth of weed and crop plant seedlings . In addition, it increases adventitious root formation of mung bean cuttings . These effects suggest that Eupatoriochromene may have potential applications in agriculture as a plant growth regulator.

Action Environment

It is known that environmental factors can influence the epigenome and potentially affect the action of various compounds

Análisis Bioquímico

Biochemical Properties

Eupatoriochromene interacts with the enzyme xanthine oxidase, exerting an inhibitory effect . This interaction suggests that Eupatoriochromene may play a role in the regulation of purine metabolism, a biochemical reaction crucial for nucleic acid synthesis and energy production.

Cellular Effects

Eupatoriochromene has been shown to retard seed germination and reduce radicle and hypocotyl growth of weed and crop plant seedlings . This indicates that Eupatoriochromene can influence cell function and cellular processes, potentially impacting cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Eupatoriochromene involves its interaction with xanthine oxidase. By inhibiting this enzyme, Eupatoriochromene can potentially alter gene expression and affect various cellular functions .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Eupatoriochromene in laboratory settings are limited, its impact on seed germination and plant growth suggests that it may have long-term effects on cellular function .

Metabolic Pathways

Eupatoriochromene is involved in the metabolic pathway of purine metabolism due to its inhibitory effect on xanthine oxidase . This could potentially affect metabolic flux or metabolite levels.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Eupatoriochromene can be synthesized through various organic synthesis methods. One elegant synthesis involves the reaction of acetophenone derivatives with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature settings to ensure the formation of the desired chromene structure.

Industrial Production Methods: Industrial production of eupatoriochromene involves the extraction from plant sources, particularly the yellow starthistle. The extraction process includes solvent extraction followed by purification steps to isolate the compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: Eupatoriochromene undergoes several types of chemical reactions, including:

Oxidation: Eupatoriochromene can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert eupatoriochromene into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the chromene structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products Formed:

Comparación Con Compuestos Similares

Eupatoriochromene is unique among chromenes due to its specific biological activities and chemical properties. Similar compounds include:

Encecalin: Another chromene isolated from the same plant, known for its plant growth regulatory properties.

Methyleupatoriochromene: A methylated derivative with similar but distinct biological activities.

Evodionol: A related chromene with different chemical and biological properties.

Eupatoriochromene stands out due to its dual role in both plant growth regulation and potential medical applications, highlighting its versatility and importance in scientific research.

Actividad Biológica

Eupatoriochromene, a chromene derivative primarily isolated from various Eupatorium species, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

Eupatoriochromene is chemically classified as a chromene with the molecular formula and a PubChem CID of 100768. Its structural characteristics contribute to its biological activity, particularly in enzyme inhibition and cellular interactions.

Antioxidant Activity

Eupatoriochromene exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies have demonstrated its ability to scavenge free radicals and inhibit oxidative enzymes.

Table 1: Antioxidant Activity Assays of Eupatoriochromene

| Assay Type | Methodology Description | Result (IC50) |

|---|---|---|

| DPPH Radical Scavenging | Reaction with DPPH solution to measure absorbance changes | 12.5 µg/mL |

| ABTS Radical Scavenging | Colorimetric assay measuring absorbance at 734 nm | 15.0 µg/mL |

| Xanthine Oxidase Inhibition | UV spectrophotometric measurement of uric acid production | IC50: 18.2 µg/mL |

The antioxidant activity of Eupatoriochromene was notably stronger than that of some standard antioxidants like Trolox, indicating its potential for therapeutic applications in oxidative stress-related diseases .

Anti-Inflammatory Activity

Eupatoriochromene has shown promising anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes. It modulates pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

Case Study: Inhibition of TNF-α Production

In a study involving human macrophages, Eupatoriochromene significantly reduced TNF-α levels upon stimulation with lipopolysaccharides (LPS), demonstrating its potential in managing conditions like rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

Eupatoriochromene has been evaluated for its antimicrobial properties against various pathogens. It exhibits notable antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of Eupatoriochromene

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | 32 µg/mL |

| Escherichia coli | Bactericidal | 64 µg/mL |

| Candida albicans | Fungicidal | 16 µg/mL |

These findings indicate the potential use of Eupatoriochromene as a natural preservative or therapeutic agent against infections .

Anticancer Properties

Recent studies have highlighted the anticancer potential of Eupatoriochromene through various mechanisms, including apoptosis induction and cell cycle arrest.

Mechanism of Action:

- Apoptosis Induction: Eupatoriochromene triggers intrinsic apoptotic pathways in cancer cells, leading to increased caspase-3 activity.

- Cell Cycle Arrest: It has been shown to arrest the cell cycle at the G2/M phase in colorectal cancer cells, inhibiting proliferation effectively .

Table 3: Cytotoxicity of Eupatoriochromene on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| HCT116 (Colorectal Cancer) | 20 |

These results suggest that Eupatoriochromene could be developed into a novel anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo .

Propiedades

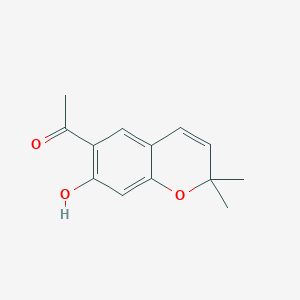

IUPAC Name |

1-(7-hydroxy-2,2-dimethylchromen-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-8(14)10-6-9-4-5-13(2,3)16-12(9)7-11(10)15/h4-7,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUVYHFYZBCYRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C2C(=C1)C=CC(O2)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172485 | |

| Record name | Ethanone, 1-(7-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19013-03-7 | |

| Record name | Eupatoriochromene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19013-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylencecalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019013037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19013-03-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(7-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLENCECALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9Y1UY34HC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.